4-chloro-5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine
Description
4-Chloro-5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core with distinct substituents:
- Position 4: Chloro group, enhancing electrophilicity for nucleophilic substitution reactions.
- Position 5: 4-Phenoxyphenyl group, contributing to aromatic stacking and hydrophobic interactions.
- Position 7: 1,4-Dioxaspiro[4.5]decan-8-yl group, a spirocyclic moiety that may improve metabolic stability and solubility .
Properties
IUPAC Name |
4-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c27-24-23-22(18-6-8-21(9-7-18)33-20-4-2-1-3-5-20)16-30(25(23)29-17-28-24)19-10-12-26(13-11-19)31-14-15-32-26/h1-9,16-17,19H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKQACZYRHXBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N3C=C(C4=C3N=CN=C4Cl)C5=CC=C(C=C5)OC6=CC=CC=C6)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 490030-16-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C26H24ClN3O3 |
| Molar Mass | 461.94 g/mol |
| CAS Number | 490030-16-5 |
| Purity | ≥95% |
| Storage Conditions | Room temperature, sealed, dry |
The biological activity of 4-chloro-5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine is primarily mediated through its interaction with various biological targets. Preliminary studies suggest it may act as an agonist at certain receptor sites similar to benzodiazepines, impacting the GABA_A receptor pathways.
Key Findings from Studies
- Receptor Binding Affinity : Studies indicate that derivatives of this compound exhibit significant binding affinity to the benzodiazepine receptor sites in the central nervous system (CNS). This is particularly relevant for compounds designed to modulate anxiety and seizure disorders.
-
Pharmacological Effects :
- Anxiolytic Activity : The compound has shown promise in reducing anxiety-like behaviors in animal models.
- Anticonvulsant Properties : In pentylenetetrazol (PTZ) and maximal electroshock (MES) tests, compounds related to this structure demonstrated anticonvulsant effects comparable to standard treatments like diazepam .
- Hypnotic Effects : The compound also exhibited hypnotic properties, increasing sleep duration in response to pentobarbital administration.
Study 1: Anxiolytic and Anticonvulsant Properties
A study evaluated the anxiolytic and anticonvulsant properties of several derivatives of 4-chloro-5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine. The most potent derivative showed a binding affinity (K_i = 0.44 nM) that surpassed that of diazepam in radioligand binding assays . Behavioral tests indicated that this compound effectively reduced anxiety without impairing memory functions.
Study 2: Hypnotic Effects
Another investigation focused on the hypnotic effects of the compound in mice. The results indicated that at specific doses (10 mg/kg), the compound significantly increased sleep duration induced by pentobarbital compared to controls . The effects were reversible by flumazenil, confirming involvement of benzodiazepine receptors.
Comparison with Similar Compounds
Comparison with Compounds Varying at Position 5
The substituent at position 5 significantly influences electronic properties and biological activity:
*Estimated based on structural analogs.
Key Observations :
- Iodo substituent (CAS 262444-48-4) enables Suzuki-Miyaura couplings, offering synthetic versatility .
- Fluorophenyl groups (e.g., CAS 1228504-12-8) improve lipophilicity and resistance to oxidative metabolism .
Comparison with Compounds Varying at Position 7
The spirocyclic group at position 7 distinguishes the target compound from analogs with alternative substituents:
Key Observations :
- Spirocyclic groups (e.g., 1,4-dioxaspiro[4.5]decan-8-yl) may reduce conformational flexibility, enhancing binding specificity .
- Tetrahydro-2H-pyran substituents (e.g., in HCK inhibitors) demonstrate high potency, suggesting the target compound’s spiro group could similarly optimize kinase affinity .
- Aryl groups (e.g., 4-methylphenyl) simplify synthesis but may compromise metabolic stability compared to spiro moieties .
Q & A
Basic: What are the key synthetic pathways for preparing 4-chloro-5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Scaffold Formation : Start with coupling 4-phenoxyphenylacetylene to a pyrrolo[2,3-d]pyrimidine precursor. Cyclization using formamidine or analogous reagents generates the pyrrolo-pyrimidine core .
Spirocyclic Introduction : React the intermediate with 1,4-dioxaspiro[4.5]decane-8-yl derivatives (e.g., via nucleophilic substitution or cross-coupling). Reaction conditions (e.g., Pd catalysis for Suzuki coupling) must optimize steric hindrance from the spirocyclic group .
Chlorination : Use POCl₃ or PCl₅ under controlled temperatures (80–100°C) to introduce the chlorine substituent at position 4. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures minimal by-products .
Basic: How to characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the spirocyclic and phenoxyphenyl groups. Compare with analogous compounds (e.g., 4-chloro-5-iodo derivatives) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₅H₂₂ClN₃O₃, expected ~460.1 g/mol) and isotopic patterns.
- X-ray Crystallography : Resolve spatial arrangement of substituents, particularly steric interactions between the spirocyclic system and phenoxyphenyl group .
Advanced: How to resolve contradictions in kinase inhibition data across studies?
Methodological Answer:
Discrepancies may arise from:
- Purity Variability : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm purity >98%. Trace impurities (e.g., dechlorinated by-products) can skew IC₅₀ values .
- Assay Conditions : Standardize kinase assays (e.g., ATP concentration, pH, temperature). For example, EGFR inhibition assays should use 10 μM ATP and pH 7.4 .
- Structural Confounders : Compare with analogs (e.g., 4-chloro-5-ethyl derivatives) to isolate the impact of the phenoxyphenyl substituent on selectivity .
Advanced: What computational strategies predict binding modes of this compound with kinase targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Use crystal structures of kinases (e.g., PDB 1M17 for EGFR). Parameterize the spirocyclic group’s torsional flexibility to avoid false-positive poses .
- MD Simulations (GROMACS) : Simulate binding stability over 100 ns. Monitor hydrogen bonds between the chlorine atom and kinase hinge regions (e.g., Met793 in EGFR) .
- QSAR Modeling : Train models using datasets of pyrrolo-pyrimidine derivatives to correlate substituent electronegativity (Cl, phenoxyphenyl) with inhibitory potency .
Basic: How to optimize reaction yields for introducing the 1,4-dioxaspiro[4.5]decan-8-yl group?
Methodological Answer:
- Coupling Optimization : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in DMF/H₂O (3:1) at 90°C. Steric hindrance from the spirocyclic group requires longer reaction times (24–48 hrs) .
- Protection/Deprotection : Protect reactive sites (e.g., NH of pyrrolo-pyrimidine) with Boc groups before coupling. Deprotect with TFA/CH₂Cl₂ (1:4) post-reaction .
- Yield Monitoring : Track intermediates via TLC (Rf ~0.3 in EtOAc/hexane 1:1) and isolate via flash chromatography. Typical yields: 45–60% .
Advanced: What strategies validate the compound’s metabolic stability in preclinical models?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS. The spirocyclic group may enhance stability by reducing CYP3A4-mediated oxidation .
- Isotope Labeling : Synthesize a deuterated analog (e.g., deuterium at the phenoxyphenyl methylene) to trace metabolic pathways .
- Pharmacokinetic Profiling : Administer IV/PO in rodents. Calculate t₁/₂ and AUC. Correlate with logP (predicted ~3.5) to assess membrane permeability .
Advanced: How to address conflicting crystallographic vs. solution-phase structural data?
Methodological Answer:
- Dynamic NMR : Perform variable-temperature ¹H NMR (DMSO-d₆, 25–80°C) to detect conformational flexibility in the spirocyclic system. Compare with X-ray data .
- DFT Calculations (Gaussian) : Optimize geometry at B3LYP/6-31G* level. Compare bond angles/distances with crystallographic data to identify solution-phase distortions .
Basic: What analytical methods quantify trace impurities in bulk samples?
Methodological Answer:
- HPLC-DAD/ELSD : Use a Chromolith C18 column (gradient: 5–95% acetonitrile in 20 min). Detect impurities <0.1% via UV at 254 nm .
- NMR Relaxation Editing : Apply T₁ρ filters to suppress major component signals, enhancing visibility of minor impurities .
Advanced: How does the 4-phenoxyphenyl substituent influence kinase selectivity vs. analogs?
Methodological Answer:
- Kinome-Wide Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler). Compare selectivity scores (Gini coefficients) with 5-ethyl/5-iodo analogs .
- Free Energy Perturbation (FEP) : Simulate binding energy differences caused by phenoxyphenyl’s π-stacking vs. hydrophobic interactions in kinase pockets .
Advanced: What mechanistic studies elucidate off-target effects in cellular assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
